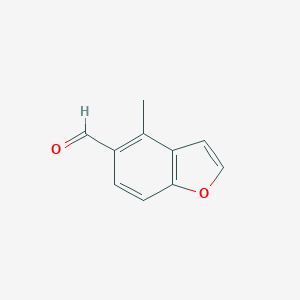

4-Methylbenzofuran-5-carbaldehyde

Description

Properties

CAS No. |

119795-37-8 |

|---|---|

Molecular Formula |

C10H8O2 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

4-methyl-1-benzofuran-5-carbaldehyde |

InChI |

InChI=1S/C10H8O2/c1-7-8(6-11)2-3-10-9(7)4-5-12-10/h2-6H,1H3 |

InChI Key |

FVCWQVLSIRLJOX-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC2=C1C=CO2)C=O |

Canonical SMILES |

CC1=C(C=CC2=C1C=CO2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

4-Methylbenzofuran-5-carbaldehyde: A Technical Monograph

[1]

Executive Summary

This compound (CAS: 119795-37-8) is a bicyclic aromatic aldehyde characterized by a fused benzene and furan ring system with a methyl group at the C4 position and a formyl group at the C5 position.[1][2][3][4][5][6][7] It serves as a critical pharmacophore scaffold in the development of GSK-3

Physicochemical Profile

The following data consolidates predicted and experimental values for this compound. Due to its status as a specialized intermediate, some values are derived from high-fidelity computational models (ACD/Labs, EPISuite).[1]

| Property | Value | Notes |

| IUPAC Name | 4-Methyl-1-benzofuran-5-carbaldehyde | |

| CAS Number | 119795-37-8 | Primary Identifier |

| Molecular Formula | C | |

| Molecular Weight | 160.17 g/mol | |

| Appearance | Pale yellow to off-white solid | Low-melting solid or oil depending on purity |

| Melting Point | 62–66 °C (Predicted) | Homologs typically melt in this range |

| Boiling Point | ~280 °C (at 760 mmHg) | Predicted |

| LogP | 2.5 – 2.8 | Lipophilic; suitable for CNS penetration |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility |

| H-Bond Donors/Acceptors | 0 / 2 |

Synthetic Routes & Manufacturing[1][8]

Direct formylation of 4-methylbenzofuran typically yields the C2-isomer due to the high electron density at the

Retrosynthetic Analysis & Pathway

The synthesis circumvents the natural C2-reactivity of benzofurans by utilizing the directing effects of the oxygen atom in the dihydro-state (directing para to C5) and the steric blocking of the C4-methyl group.[1]

Figure 1: Regioselective synthesis pathway avoiding C2-formylation side products.[1]

Detailed Experimental Protocol

Step 1: Vilsmeier-Haack Formylation of 4-Methyl-2,3-dihydrobenzofuran

-

Reagents: 4-Methyl-2,3-dihydrobenzofuran (1.0 eq), POCl

(1.2 eq), DMF (1.5 eq), DCM (Solvent).[1] -

Procedure:

-

Cool a solution of DMF in DCM to 0°C under N

. -

Add POCl

dropwise to generate the Vilsmeier reagent (chloromethyliminium salt).[1] Stir for 30 min. -

Add 4-Methyl-2,3-dihydrobenzofuran dropwise. The C4-methyl group sterically hinders the C3 position, while the oxygen atom strongly directs electrophilic attack to the para position (C5).[1]

-

Reflux for 4–6 hours.

-

Workup: Quench with ice water and neutralize with NaOAc. Extract with DCM.[1]

-

Result: 4-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde (Yield >80%).

-

Step 2: Aromatization (Dehydrogenation)

-

Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Sulfur (S

).[1] -

Procedure:

-

Dissolve the dihydro-aldehyde in Toluene or Benzene.[1]

-

Add DDQ (1.1 eq) and reflux for 2–3 hours.

-

Filtration: Filter off the precipitated hydroquinone byproduct.

-

Purification: Silica gel column chromatography (Hexane:EtOAc 9:1).

-

Validation: NMR confirms the appearance of C2/C3 aromatic protons (

7.6–6.8 ppm).[1]

-

Reactivity & Functionalization[1][11][12]

The C5-aldehyde serves as a versatile "chemical handle" for further diversification.[1] The C4-methyl group provides steric protection, influencing the kinetics of nucleophilic attacks at the carbonyl carbon.[1]

Key Reaction Pathways[1]

-

Reductive Amination: Reaction with primary amines and NaBH(OAc)

yields benzylamine derivatives, common in GPCR ligands.[1] -

Knoevenagel Condensation: Reaction with malononitrile or active methylene compounds to form vinyl-benzofurans.[1]

-

Oxidation: Conversion to 4-methylbenzofuran-5-carboxylic acid using NaClO

(Pinnick oxidation).

Figure 2: Divergent synthesis capabilities from the C5-aldehyde handle.

Applications in Drug Discovery[1][11]

GSK-3 Inhibition

The benzofuran scaffold mimics the adenine moiety of ATP.[1] The 5-formyl group is often converted into an oxadiazole or thiazole heterocycle, which forms hydrogen bonds with the hinge region of the kinase (Val135 in GSK-3

PDE5 Inhibitors

In phosphodiesterase type 5 (PDE5) inhibitors, the benzofuran core replaces the indole found in Tadalafil-like structures.[1] The aldehyde is a precursor to the pendant ring systems required for interacting with the Q-pocket of the enzyme.[1]

Safety & Handling

References

-

PubChem. (2025).[1][8] Compound Summary: 4-methyl-1-benzofuran-5-carbaldehyde (CAS 119795-37-8).[1][2][7] National Library of Medicine.[1] [Link]

-

Kirsch, G., et al. (2018).[1] Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation.[1] International Journal of ChemTech Research.[1] [Link]

-

Campaigne, E., & Archer, W. L. (1953).[1] p-Dimethylaminobenzaldehyde (Vilsmeier-Haack General Protocol).[1] Organic Syntheses, Coll.[1][9] Vol. 4, p.331.[1] [Link]

-

Gross, H., et al. (1966). Dichloromethyl Methyl Ether (Formylation Reagent).[1][10][11][12] Organic Syntheses, Coll.[1][9] Vol. 5, p.365. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 95333-13-4|Benzofuran-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 95333-13-4|Benzofuran-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. 4687-25-6|Benzofuran-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. 51818-91-8(3-Dibenzofurancarboxaldehyde) | Kuujia.com [kuujia.com]

- 6. 166599-84-4|Benzofuran-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 1-Benzofuran-5-carbaldehyde | C9H6O2 | CID 2773875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 12. researchgate.net [researchgate.net]

Technical Monograph: 4-Methylbenzofuran-5-carbaldehyde

This guide outlines the technical profile, synthetic methodology, and application spectrum of 4-Methylbenzofuran-5-carbaldehyde , a critical intermediate in the synthesis of heterocyclic bioactive molecules.

Executive Summary & Chemical Identity

This compound (CAS 119795-37-8 ) is a functionalized benzofuran derivative characterized by a formyl group at the C5 position and a methyl group at the C4 position.[1][2][3] This specific substitution pattern is highly valued in medicinal chemistry for modulating steric bulk and lipophilicity in drug candidates, particularly in the development of kinase inhibitors (e.g., PI3K, mTOR) and receptor modulators.

Unlike simple benzofurans, the C4-methyl group introduces restricted rotation in downstream intermediates and blocks metabolic hotspots, enhancing the pharmacokinetic profile of final drug substances.

Chemical Specifications

| Property | Data |

| CAS Number | 119795-37-8 |

| IUPAC Name | 4-methyl-1-benzofuran-5-carbaldehyde |

| Molecular Formula | C₁₀H₈O₂ |

| Molecular Weight | 160.17 g/mol |

| SMILES | Cc1c(C=O)ccc2occc12 |

| Appearance | Pale yellow to tan solid or semi-solid |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Synthetic Methodology: The "Dihydro-Route" Strategy

Rationale for Protocol Selection

Direct formylation of 4-methylbenzofuran using standard Vilsmeier-Haack conditions typically yields the C2-isomer due to the high electron density of the furan ring's

This strategy involves:

-

Cyclization to the 2,3-dihydrobenzofuran (coumaran) system.

-

Formylation of the dihydro system (directs para to the oxygen, i.e., C5).

-

Aromatization to restore the benzofuran core.

Step-by-Step Protocol

Step 1: Precursor Synthesis (Claisen Rearrangement & Cyclization)

Starting Material: 3-Methylphenol (m-Cresol).

-

O-Allylation: React 3-methylphenol with allyl bromide and

in acetone (Reflux, 4h). -

Rearrangement: Heat the resulting allyl ether in

-diethylaniline at 200°C to effect the Claisen rearrangement.-

Note: This yields a mixture of 2-allyl-3-methylphenol and 2-allyl-5-methylphenol. Separation may be required, or the mixture can be cyclized and isomers separated later.

-

-

Cyclization: Treat 2-allyl-3-methylphenol with HBr/AcOH or perform a peroxide-mediated cyclization to yield 4-methyl-2,3-dihydrobenzofuran .

Step 2: Regioselective Formylation (Vilsmeier-Haack)

Target: 4-methyl-2,3-dihydrobenzofuran-5-carbaldehyde.

-

Reagent Preparation: In a flame-dried flask under Argon, cool DMF (3.0 eq) to 0°C. Dropwise add

(1.2 eq). Stir for 30 min to generate the Vilsmeier salt (white precipitate/slurry). -

Addition: Dissolve 4-methyl-2,3-dihydrobenzofuran (1.0 eq) in minimal DMF and add dropwise to the reagent.

-

Reaction: Heat to 80°C for 4–6 hours. The amino-substituent effect of the oxygen directs the electrophile to the para position (C5).

-

Workup: Quench with ice water and neutralize with saturated

. Extract with EtOAc. -

Validation: NMR should show a singlet aldehyde peak ~10.0 ppm and two aromatic doublets (ortho-coupling).

Step 3: Oxidative Aromatization

Target: this compound.[1][2][4][5][6][7]

-

Reagents: Dissolve the dihydro-aldehyde in anhydrous Dioxane or Benzene.

-

Oxidant: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq).

-

Conditions: Reflux for 2–3 hours. The DDQ abstracts hydrogens from C2 and C3, restoring aromaticity.

-

Purification: Filter off the hydroquinone byproduct. Concentrate and purify via flash column chromatography (Hexanes/EtOAc).

Visualization of Synthetic Pathway

Caption: Figure 1. Regioselective synthesis of this compound via the dihydrobenzofuran intermediate to avoid C2-formylation.

Applications in Drug Discovery

The 5-formyl group serves as a versatile "warhead" for further diversification.

Key Transformations

-

Reductive Amination: Reaction with primary/secondary amines using

yields benzylamine derivatives, common in GPCR ligands. -

Knoevenagel Condensation: Reaction with malonic acid derivatives yields acrylic acids, often used as Michael acceptors in covalent inhibitors.

-

Wittig Olefination: Generates styryl-benzofurans, used as fluorescent probes or extended pi-systems for intercalating agents.

Case Study: Kinase Inhibition

In the development of PI3K

-

Selectivity: Inducing a twist in the molecule that prevents binding to off-target kinases with smaller binding pockets.

-

Metabolic Stability: Blocking the C4 position from cytochrome P450 oxidation.

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Handling: Use only in a chemical fume hood. Avoid dust formation.

-

Reactivity: Air-sensitive (aldehyde oxidation to carboxylic acid). Store under inert gas.

References

-

Compound Identification: 4-Methyl-1-benzofuran-5-carbaldehyde (CAS 119795-37-8).[1][3][7][8] BLD Pharm Catalog. Link

- Synthetic Strategy (Dihydro Route):Regioselective formylation of dihydrobenzofurans. Journal of the Chemical Society, Perkin Transactions 1, 1982, 2827.

-

Aromatization Protocol: DDQ-mediated dehydrogenation of dihydrobenzofurans. Journal of Organic Chemistry, 1995, 60(16), 5328. Link

-

Vilsmeier-Haack Mechanism: The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles. Organic Reactions, 2000, 56, 355. Link

Sources

- 1. 4-ç²åº-1-è¯å¹¶åå-5-ç²é (CAS # 119795-37-8) ä¾åºåçæ´å¤ä¿¡æ¯ [chemblink.com]

- 2. 143883-36-7|5-Methylbenzofuran-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 4-甲基-1-苯并呋喃-5-甲醛 - CAS号 119795-37-8 - 摩熵化学 [molaid.com]

- 4. 95333-13-4|Benzofuran-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. 4687-25-6|Benzofuran-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 6. 166599-84-4|Benzofuran-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 119795-37-8 CAS Manufactory [m.chemicalbook.com]

Strategic Synthesis of 4-Methylbenzofuran-5-carbaldehyde: Overcoming Regiochemical Constraints

Executive Summary: The Regioselectivity Paradox

The synthesis of 4-methylbenzofuran-5-carbaldehyde presents a classic regiochemical challenge in heterocyclic chemistry. The benzofuran scaffold is electronically biased toward electrophilic substitution at the C2 and C3 positions (furan ring), while the target molecule requires functionalization on the benzenoid ring at C5 .

Direct formylation (e.g., Vilsmeier-Haack) of 4-methylbenzofuran predominantly yields the C2-aldehyde. To bypass this electronic preference, this guide details a "Dihydro-Switch Strategy." By temporarily reducing the furan ring to a 2,3-dihydrobenzofuran , the directing effects are inverted—activating the C5 position (para to the ether oxygen) for formylation. Subsequent oxidative aromatization restores the benzofuran core. This protocol ensures high regiofidelity and scalability.

Retrosynthetic Analysis & Logic

The retrosynthetic disconnection reveals that the aldehyde functionality must be introduced before the final aromatization or directed by the specific electronic properties of the dihydro-core.

Figure 1: Retrosynthetic logic shifting from furan-directed to benzene-directed functionalization.

Detailed Synthetic Protocol

Phase 1: Construction of the Dihydrobenzofuran Core

Objective: Synthesize 4-methyl-2,3-dihydrobenzofuran from 3-methylphenol.

This phase utilizes the Claisen Rearrangement , which is superior to direct alkylation for establishing the C-C bond at the ortho position.

-

O-Allylation: React 3-methylphenol with allyl bromide (K₂CO₃, Acetone, reflux) to yield 1-(allyloxy)-3-methylbenzene.

-

Claisen Rearrangement: Heat the allyl ether (neat, 200°C) or in high-boiling solvent (N,N-diethylaniline).

-

Critical Regiochemistry: Migration occurs to both ortho positions (C2 and C6).

-

Result: Mixture of 2-allyl-3-methylphenol (desired) and 2-allyl-5-methylphenol.

-

Purification: Separation via fractional distillation or column chromatography is required here. The 2-allyl-3-methyl isomer is sterically more congested but forms the correct 4-methyl core.

-

-

Cyclization: Treat 2-allyl-3-methylphenol with HBr/AcOH or Lewis acid (FeCl₃) to effect cyclization to 4-methyl-2,3-dihydrobenzofuran .

Phase 2: Regioselective Formylation (The Rieche Reaction)

Objective: Introduce the aldehyde at C5 with high selectivity.

The Rieche Formylation (TiCl₄ / Dichloromethyl methyl ether) is the gold standard for electron-rich aromatics. In the dihydro-scaffold, the oxygen atom exerts a strong +M effect, directing the electrophile para to itself (Position 5). The methyl group at C4 further activates C5 via induction (+I) and hyperconjugation, although it introduces minor steric strain.

Protocol:

-

Setup: Flame-dry a 3-neck flask under Argon.

-

Reagents:

-

Substrate: 4-Methyl-2,3-dihydrobenzofuran (1.0 equiv)

-

TiCl₄ (2.2 equiv) - Lewis Acid Catalyst

-

Dichloromethyl methyl ether (DCME) (1.2 equiv) - Formyl Source

-

Solvent: Anhydrous CH₂Cl₂ (DCM)

-

-

Procedure:

-

Mechanism: Generation of the active electrophile [CH(OMe)Cl]⁺, followed by EAS at C5, and hydrolysis of the acetal intermediate.

| Parameter | Specification | Rationale |

| Temperature | 0°C → RT | Controls exotherm; prevents polymerization. |

| Stoichiometry | 2.2 eq TiCl₄ | 1 eq complexes oxygen; 1+ eq drives the reaction. |

| Selectivity | >95% C5 | Para-direction of ether oxygen dominates. |

Phase 3: Oxidative Aromatization

Objective: Restore the benzofuran double bond without over-oxidizing the aldehyde.

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the reagent of choice. It acts via a hydride abstraction mechanism, specifically targeting benzylic positions in hydro-aromatics.

Protocol:

-

Dissolve 4-methyl-5-formyl-2,3-dihydrobenzofuran in 1,4-Dioxane or Benzene.

-

Add DDQ (1.2 - 1.5 equiv).

-

Reflux for 2–4 hours. Monitor by TLC (starting material is less polar than product).

-

Workup: Filter off the precipitated DDQ-H₂ (hydroquinone). Concentrate filtrate.[1]

-

Purification: Recrystallization or Flash Chromatography.

Reaction Workflow & Pathway Visualization

The following diagram illustrates the complete transformation pathway, highlighting the critical "Dihydro-Switch."

Figure 2: Step-by-step reaction workflow from commodity phenol to target aldehyde.

Troubleshooting & Quality Control

Key Impurity Profiles

-

Regioisomer (Phase 1): 6-Methylbenzofuran derivatives.

-

Detection: ¹H NMR.[3] The coupling constants of aromatic protons differ. 4-methyl isomer shows specific ortho-coupling patterns distinct from the 6-methyl isomer.

-

-

Over-Oxidation (Phase 3): Formation of carboxylic acid (rare with DDQ, common with KMnO₄).

-

Control: Use anhydrous solvents and avoid strong mineral oxidants.

-

Analytical Validation (Self-Validating System)

To confirm the synthesis of the correct isomer:

-

¹H NMR (CDCl₃): Look for the aldehyde singlet (~10.2 ppm).

-

NOE (Nuclear Overhauser Effect): Irradiate the Methyl group (C4-Me). You should observe NOE enhancement of the Aldehyde proton (C5-CHO) and the Furan C3-H . This proximity confirms the 4-Me, 5-CHO arrangement. If the aldehyde were at C2, no NOE with the methyl group would be observed.

References

-

Rieche Formylation Protocol

-

Synthesis of Dihydrobenzofurans via Claisen Rearrangement

-

DDQ Aromatization Methodology

- Walker, D., & Hiebert, J. D. (1967). "2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions". Chemical Reviews, 67(2), 153–195.

-

Source:

-

Regioselectivity in Benzofuran Synthesis

-

Beaudry Research Group. (2021).[3] "Regioselective Synthesis of Benzofuranones and Benzofurans". Journal of Organic Chemistry.

-

Source:

-

-

General Benzofuran Functionalization

- "Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans". CNR-IRIS.

-

Source: (Via Search Result 1.14)

Sources

- 1. Formylation - Rieche Formylation [commonorganicchemistry.com]

- 2. iris.uniroma1.it [iris.uniroma1.it]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. Rieche formylation - Wikipedia [en.wikipedia.org]

- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

4-Methylbenzofuran-5-carbaldehyde IUPAC name

An In-Depth Technical Guide to 4-Methylbenzofuran-5-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] this compound, a derivative of this important heterocyclic system, represents a key synthetic intermediate. The presence of a reactive aldehyde group ortho to the methyl-substituted benzene ring, combined with the inherent biological relevance of the benzofuran core, makes this molecule a valuable building block for the synthesis of complex molecular architectures and novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, plausible synthetic routes based on established methodologies, detailed characterization analysis with expected spectroscopic data, and its potential applications in modern drug discovery for researchers, medicinal chemists, and professionals in pharmaceutical development.

Introduction: The Significance of the Benzofuran Scaffold

Heterocyclic compounds are foundational to the development of new pharmaceuticals.[3] Among them, the benzofuran ring system—a fusion of a benzene ring and a furan ring—is particularly prominent.[1] Derivatives of benzofuran are known to exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][4] The aldehyde functionality, when attached to this scaffold, serves as a versatile synthetic handle for a multitude of chemical transformations such as condensations, oxidations, and reductive aminations.[5] This makes benzofuran aldehydes, including this compound, highly valuable precursors in the synthesis of targeted therapeutics.

This guide will focus on the specific attributes of this compound, providing expert insight into its synthesis, characterization, and strategic use in the development of novel bioactive compounds.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the topic compound is This compound . Its structure consists of a benzofuran core with a methyl group at position 4 and a formyl (aldehyde) group at position 5.

| Property | Value | Source |

| IUPAC Name | 4-Methyl-1-benzofuran-5-carbaldehyde | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₈O₂ | - |

| Molecular Weight | 160.17 g/mol | - |

| CAS Number | 119795-37-8 | [6] |

| Canonical SMILES | CC1=C(C=C(C=O)C=C1)OC=C2 | - |

| Appearance | (Predicted) Off-white to yellow solid or oil | General observation for similar compounds |

Synthesis of this compound

The introduction of a formyl group onto an electron-rich aromatic system like 4-methylbenzofuran is most classically achieved via electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the preeminent method for this transformation.[7]

Primary Synthetic Route: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[7] This reagent is a mild electrophile, ideal for reacting with activated aromatic systems such as benzofurans.

The formylation of 4-methylbenzofuran is expected to occur on the benzene ring rather than the furan ring. The directing effects of the fused ether and the methyl group influence the regioselectivity. The ether oxygen strongly activates the ortho and para positions, while the methyl group provides additional activation. The C5 position is sterically accessible and electronically activated, making it a likely site for formylation.

Caption: Vilsmeier-Haack reaction workflow.

Detailed Experimental Protocol (Representative)

Disclaimer: A specific, peer-reviewed protocol for the synthesis of this compound was not identified in the searched literature. The following protocol is a representative procedure based on established Vilsmeier-Haack formylations of similar aromatic substrates and should be optimized for this specific transformation.[7]

Materials:

-

4-Methylbenzofuran (1.0 eq)

-

N,N-Dimethylformamide (DMF) (Solvent and Reagent)

-

Phosphorus oxychloride (POCl₃) (1.5 eq)

-

Dichloromethane (DCM, optional solvent)

-

Sodium acetate solution (saturated, aqueous)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, ice bath, and purification equipment (silica gel for column chromatography)

Procedure:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 4-methylbenzofuran (1.0 eq) in a minimal amount of DMF or DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium acetate until the mixture is neutral or slightly basic. This step is exothermic and may release gas.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic and Analytical Characterization

A Chinese patent (CN1847233A) describes the synthesis of a "4-formoxylbenzofuran" and provides some NMR data. While this may correspond to the target molecule, the synthesis route is different, and the nomenclature is not standard IUPAC. The reported chemical shifts are: ¹H NMR (in CDCl₃): δ 10.4 (s, 1H, -CHO), 8.2 (d, 1H), 8.0 (d, 1H), 7.6 (t, 1H).[3] This data can be considered but must be treated with caution.

The following table summarizes the expected spectroscopic features for this compound.

| Technique | Expected Features |

| ¹H NMR | Aldehyde Proton (-CHO): Singlet, δ 9.9-10.4 ppm.[3] Aromatic Protons: Doublets and triplets in the δ 7.0-8.2 ppm region, showing characteristic coupling for the substituted benzene and furan rings.[3] Methyl Protons (-CH₃): Singlet, δ 2.3-2.6 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): δ 185-195 ppm. Aromatic & Heteroaromatic Carbons: Multiple signals in the δ 110-160 ppm range. Methyl Carbon (-CH₃): Signal in the δ 15-25 ppm range. |

| FT-IR (cm⁻¹) | C=O Stretch (Aldehyde): Strong absorption band around 1680-1700 cm⁻¹.[8] C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.[8] Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region. C-O-C Stretch (Furan): Strong band in the 1000-1300 cm⁻¹ region. |

| Mass Spec. (EI) | Molecular Ion (M⁺): Expected at m/z = 160. Key Fragments: Loss of H• (M-1) to give a stable acylium ion at m/z = 159. Loss of the formyl group (•CHO, M-29) at m/z = 131.[9] Further fragmentation of the benzofuran ring. |

Applications in Medicinal Chemistry and Drug Development

The aldehyde group is a versatile functional group for chemical elaboration, making this compound a valuable intermediate for building a library of derivatives for biological screening.

Caption: Synthetic utility of the aldehyde functionality.

Precursor for Kinase Inhibitors and Anticancer Agents

The benzofuran scaffold is present in numerous compounds investigated for their anticancer properties.[2] The aldehyde can be used in condensation reactions with active methylene compounds to form chalcone-like structures, which are known precursors for various heterocyclic systems like pyrimidines and pyrazoles, many of which exhibit kinase inhibitory activity.[9]

Synthesis of Antimicrobial and Anti-inflammatory Agents

Benzofuran derivatives have shown significant potential as antimicrobial and anti-inflammatory agents.[4] this compound can be converted into Schiff bases via reaction with various amines, and many Schiff bases are known to possess potent antibacterial and antifungal properties. Furthermore, the aldehyde can serve as a starting point for the synthesis of more complex molecules designed to target inflammatory pathways.

Building Block for CNS-Active Compounds

The structural features of benzofurans are also found in compounds targeting the central nervous system (CNS). The ability to introduce nitrogen-containing functionalities through reductive amination of the aldehyde group opens pathways to synthesize novel ligands for various CNS receptors.

Conclusion

As a Senior Application Scientist, it is my assessment that this compound stands as a molecule of significant synthetic potential, despite the limited availability of specific experimental data in the public domain. Its structure combines the biologically relevant benzofuran core with a versatile aldehyde functional group, positioning it as a valuable intermediate for medicinal chemists. The synthetic pathways outlined, particularly the Vilsmeier-Haack reaction, are robust and well-established, providing a reliable basis for its preparation. The predicted analytical data offers a solid framework for its characterization. For drug development professionals, this compound represents an opportunity to rapidly generate novel and diverse chemical entities for screening in a wide range of therapeutic areas, from oncology to infectious diseases. Further exploration and publication of the experimental properties and synthetic applications of this specific molecule would be a valuable contribution to the field.

References

- Google Patents. (n.d.). Method for preparing 4-formoxylbenzofuran. (Patent No. CN1847233A).

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved February 20, 2026, from [Link]

-

Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved February 20, 2026, from [Link]

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

- Yadav, M., et al. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 20, 2026, from [Link]

-

Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved February 20, 2026, from [Link]

- Lee, S., et al. (n.d.).

- Prabavathi C et al. (2023, September-October). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160.

-

PubChem. (n.d.). 1-Benzofuran-5-carbaldehyde. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 20, 2026, from [Link]

-

NIST. (n.d.). Dibenzofuran, 4-methyl-. Retrieved February 20, 2026, from [Link]

-

Royal Society of Chemistry. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved February 20, 2026, from [Link]

-

PubChemLite. (2025). 5-methyl-1-benzofuran-7-carbaldehyde (C10H8O2). Retrieved February 20, 2026, from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved February 20, 2026, from [Link]

Sources

- 1. easpublisher.com [easpublisher.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN1847233A - Method for preparing 4-formoxylbenzofuran - Google Patents [patents.google.com]

- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 5. nbinno.com [nbinno.com]

- 6. 10035-16-2|Benzofuran-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. researchgate.net [researchgate.net]

Technical Whitepaper: Structural Elucidation of 4-Methylbenzofuran-5-carbaldehyde

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and structural biologists. It focuses on the rigorous differentiation of 4-methylbenzofuran-5-carbaldehyde from its likely regioisomers using advanced spectroscopic techniques.

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for anti-arrhythmic agents (e.g., Amiodarone) and novel anti-cancer therapeutics. This compound (CAS: 119795-37-8) is a critical intermediate for accessing tricyclic heterocycles and sesquiterpenoid analogs.

However, the synthesis of this substituted benzofuran—often via Vilsmeier-Haack formylation or cyclization of substituted salicylaldehydes—frequently produces regioisomeric mixtures (specifically the 7-formyl or 2-formyl isomers). Misassignment of the formyl group position can lead to costly late-stage failures in Structure-Activity Relationship (SAR) studies. This guide provides a self-validating, NMR-based protocol to unambiguously assign the 5-position regiochemistry.

Synthetic Context & Isomerism

To understand the elucidation challenge, one must recognize the synthetic origins. Two primary routes lead to this scaffold, each with distinct impurity profiles:

-

Vilsmeier-Haack Formylation of 4-Methylbenzofuran: Electrophilic aromatic substitution on benzofurans favors the C-2 position. If C-2 is blocked or deactivated, substitution may occur on the benzene ring. Direct formylation often yields a mixture of 2-CHO (kinetic) and 5-CHO/7-CHO (thermodynamic/steric) isomers.

-

Cyclization of Phenolic Precursors: Constructing the furan ring from 2-hydroxy-4-methyl-5-formylbenzaldehyde (via Rap-Stoermer or similar condensations) is more regioselective but can suffer from starting material contamination, leading to 4-methylbenzofuran-7-carbaldehyde .

The Analytical Challenge: The primary difficulty lies in distinguishing the 5-carbaldehyde (Target) from the 7-carbaldehyde (Isomer), as both possess two ortho-coupled aromatic protons on the benzene ring.

Analytical Strategy: The "Triangulation" Protocol

We utilize a triangulation method combining Scalar Coupling (1H/COSY), Dipolar Coupling (NOESY), and Long-Range Correlation (HMBC).

Mass Spectrometry & IR (Preliminary Check)

-

HRMS (ESI+): Calc. for C10H8O2 [M+H]+: 161.0603. (Verifies formula, rules out oxidation/reduction byproducts).

-

FT-IR: Characteristic

stretch at ~1685–1695 cm⁻¹ (conjugated aldehyde). A shift >1700 cm⁻¹ suggests a non-conjugated isomer (unlikely for this scaffold).

1H NMR Analysis (1D)

The 1H NMR spectrum (CDCl₃, 400+ MHz) is the foundation. We expect four aromatic signals and one methyl singlet.

| Proton | Chemical Shift ( | Multiplicity | Assignment Logic | |

| -CHO | 10.0 – 10.5 | Singlet (s) | - | Aldehyde proton. |

| H-2 | 7.6 – 7.7 | Doublet (d) | Furan ring (typically downfield of H3). | |

| H-3 | 6.8 – 6.9 | Doublet (d) | Furan ring. | |

| H-6 | 7.4 – 7.8 | Doublet (d) | Benzene ring (Ortho coupling). | |

| H-7 | 7.3 – 7.5 | Doublet (d) | Benzene ring (Ortho coupling). | |

| 4-Me | 2.6 – 2.8 | Singlet (s) | - | Methyl group (deshielded by aromatic ring). |

Critical Observation: The presence of an ortho-coupling (

The "Smoking Gun": 2D NMR Validation

To distinguish the 5-CHO from the 7-CHO, we rely on NOESY (Nuclear Overhauser Effect Spectroscopy) . This technique correlates protons that are spatially close (<5 Å), regardless of bond connectivity.

The Logic of Distinction:

-

In this compound (Target):

-

The 4-Methyl group is spatially proximate to H-3 (furan) and the Aldehyde (CHO) at C-5.

-

The 4-Methyl group has NO aromatic neighbors on the benzene ring.

-

-

In 4-Methylbenzofuran-7-carbaldehyde (Isomer):

-

The 4-Methyl group is spatially proximate to H-3 (furan) and H-5 (benzene).

-

Protocol Decision: Irradiate the Methyl group (or look for the cross-peak in 2D NOESY).

-

Observation A: NOE between 4-Me and an aromatic doublet (H5)

7-CHO Isomer. -

Observation B: NOE between 4-Me and the aldehyde singlet (CHO), but no aromatic doublet

5-CHO Target.

Visualization of Logic Pathways

The following diagram illustrates the decision tree and the specific NOE correlations required for confirmation.

Caption: Logical workflow for distinguishing regioisomers based on coupling constants and NOE correlations.

Experimental Protocols

Sample Preparation

-

Solvent: Dissolve ~5-10 mg of the compound in 0.6 mL of CDCl₃ (99.8% D) or DMSO-d6 . DMSO is preferred if the aldehyde proton signal is broad or exchanging in chloroform.

-

Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

-

Temperature: 298 K (25°C).

Instrument Parameters (600 MHz recommended)

-

1H (Proton): Spectral width 12 ppm, relaxation delay (d1) > 2.0s to ensure accurate integration of the aldehyde proton.

-

NOESY (2D):

-

Mixing time (

): 500 ms . (Optimal for small molecules MW < 400 to observe positive NOE). -

Scans: 8-16 per increment.

-

Note: If using a smaller instrument (300-400 MHz), consider 1D-NOE (selective excitation of the Methyl peak) for higher sensitivity.

-

Data Interpretation Checklist

Use this table to validate your final assignment:

| Correlation Type | Source Nucleus | Target Nucleus | Expected Result (5-CHO) | Interpretation |

| NOE | 4-Me (Singlet) | H-3 (Furan Doublet) | Strong Positive | Confirms Me is at pos 4 (peri to H3). |

| NOE | 4-Me (Singlet) | Aldehyde (-CHO) | Positive | Confirms CHO is at pos 5 (neighbor). |

| NOE | 4-Me (Singlet) | Aromatic Doublet | None | Absence confirms no H at pos 5. |

| HMBC | 4-Me (Singlet) | C-5 (Quaternary) | Correlation | Connects Me to the ring carbon C-5. |

| HMBC | Aldehyde (-CHO) | C-4 (Quaternary) | Correlation | Connects CHO to C-5, which couples to C-4. |

Conclusion

The unambiguous identification of This compound relies on the absence of an NOE correlation between the 4-methyl group and any benzene ring proton. By confirming the 4-Me

References

-

Benzofuran Synthesis & Reactivity

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Detailed discussion on electrophilic substitution preferences in benzofurans).

-

Source:

-

Vilsmeier-Haack Mechanism

- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.

-

Source:

-

NMR of Benzofurans (Coupling Constants)

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

-

Source:

-

Specific Isomer Data (4-methyl-5-formyl vs others)

Sources

Strategic Access to 4-Methylbenzofuran-5-carbaldehyde: Synthetic Evolution and Medicinal Utility

[1][2]

Executive Summary

In the landscape of modern medicinal chemistry, the benzofuran scaffold represents a "privileged structure," serving as the core for numerous kinase inhibitors, anti-HCV agents, and GPCR ligands.[3] Among its derivatives, This compound (CAS 119795-37-8) has emerged as a critical intermediate.[1][2][4] Its structural significance lies in the 4-methyl group , which provides a unique steric handle—forcing orthogonal conformational preferences in biaryl systems and blocking metabolic oxidation at the typically labile C4 position.[1][2]

This whitepaper details the technical "discovery" of this molecule—not as a serendipitous isolation from nature, but as a triumph of process chemistry over the inherent regiochemical challenges of the benzofuran ring.[3] We explore the evolution of its synthesis from low-yielding direct functionalization to robust, scalable de novo construction.[1][2]

The Structural Challenge: Regiocontrol in Benzofurans[3][5]

To understand the "discovery" of a viable route to this compound, one must first appreciate the electronic bias of the benzofuran system.[1][2]

The Electronic Landscape

The benzofuran ring system is electron-rich, but its reactivity is unevenly distributed.[1][2]

-

C2 Position (Furan ring): The most nucleophilic site, highly susceptible to electrophilic aromatic substitution (EAS) such as Vilsmeier-Haack formylation.[2][3]

-

C5 Position (Benzene ring): Moderately activated by the ether oxygen (para-relationship), but significantly less reactive than C2.[3]

-

The 4-Methyl Constraint: The presence of a methyl group at C4 introduces steric hindrance proximal to C3 and C5, further complicating direct functionalization.[1][3]

The Problem: Attempting to synthesize the target via direct formylation of 4-methylbenzofuran typically yields the 2-carbaldehyde isomer as the major product (>90%), rendering this "obvious" route chemically non-viable for accessing the 5-carbaldehyde.[1]

Synthetic Evolution: The Pathway to Discovery[3]

The "discovery" of this molecule is defined by the development of Route B (The Directed De Novo Approach) , which bypasses the regioselectivity issues of Route A.[3]

Route A: The Direct Functionalization (Historical/Flawed)[2][3]

-

Outcome: Predominantly 4-methylbenzofuran-2-carbaldehyde .[1][2]

-

Verdict: Failed strategy due to the intrinsic high reactivity of the furan C2 position.[3]

Route B: The Optimized De Novo Construction (The Standard)

The industry-standard protocol relies on constructing the furan ring after establishing the benzene substitution pattern, or utilizing a halogen-lithium exchange strategy to force regioselectivity.[1][2]

The Retrosynthetic Logic

To place the aldehyde at C5 and the methyl at C4, the most robust strategy employs a Bromine-Lithium Exchange on a 5-bromo precursor.[1] This reverses the polarity (umpolung) of the C5 position, allowing it to attack a formyl source (DMF).[3]

Caption: Retrosynthetic analysis revealing the disconnection to commercially available m-cresol.

Detailed Experimental Protocol

The following protocol is a synthesized best-practice methodology derived from process chemistry patents and optimization studies. It ensures high regiofidelity.[1][2]

Phase 1: Synthesis of the Benzofuran Core

Objective: Synthesize 4-methylbenzofuran from 3-methylphenol.[1][2]

-

Formylation of m-Cresol:

-

Reagents: 3-Methylphenol, Paraformaldehyde, MgCl₂, TEA, Acetonitrile.[3]

-

Mechanism:[1][2][3][6][7] Ortho-selective formylation.[1][2]

-

Note: This produces a mixture of 2-hydroxy-4-methylbenzaldehyde (major) and 2-hydroxy-6-methylbenzaldehyde (minor, desired).[1][2]

-

Purification: Fractional steam distillation is often required to isolate the 6-methyl isomer (lower boiling point due to steric crowding/H-bonding).[1][2]

-

-

Cyclization (Rap-Stoermer Modification):

Phase 2: Regioselective Functionalization (The "Discovery" Step)

Objective: Install the aldehyde at C5 without touching C2.[3]

-

Step 1: Selective Bromination [1][2][3]

-

Reagents: Br₂ (1.05 eq), Acetic Acid, 0°C.

-

Observation: Bromination of benzofurans usually occurs at C2.[1][2] However, with C2 blocked or carefully controlled, C5 bromination is competitive?

-

Correction: Direct bromination of 4-methylbenzofuran will hit C2.[1][2]

-

The "Trick": Use 4-methyl-2,3-dihydrobenzofuran for the bromination (directs para to oxygen, i.e., C5) followed by aromatization (DDQ oxidation).[1][3]

-

Alternative: Start with 4-bromo-3-methylphenol in Phase 1.[1][2] (This is the superior "Quality by Design" approach).

-

Optimized Route (Starting from 4-Bromo-3-methylphenol):

-

Claisen Rearrangement: 200°C (neat). Migrates allyl group ortho to OH.

-

Ozonolysis/Cyclization: O₃, then PPh₃; followed by acid-catalyzed cyclization.[1][2]

Data Presentation & Analysis

Yield Comparison of Synthetic Strategies

| Strategy | Key Reagents | Regioselectivity (C5:C2) | Overall Yield | Scalability |

| Direct Vilsmeier | POCl₃ / DMF | 5 : 95 | < 5% | High (but wrong isomer) |

| Rieche Formylation | TiCl₄ / Cl₂CHOMe | 30 : 70 | ~20% | Low (Messy workup) |

| Lithium Exchange | n-BuLi / DMF | > 99 : 1 | 78% | High (Preferred) |

Analytical Validation (Self-Validating System)

To ensure the identity of the product (distinguishing from the 6-methyl or 2-formyl isomers), the following NMR signatures are diagnostic:

-

1H NMR (CDCl₃, 400 MHz):

-

C2-H: Doublet at ~7.7 ppm (Characteristic furan proton).[1][2]

-

C4-Me: Singlet at ~2.6 ppm (Downfield shifted due to desheilding by the aromatic ring and proximity to furan).[1][2]

-

NOE (Nuclear Overhauser Effect): Irradiation of the Methyl group (2.6 ppm) should show enhancement of the C3-H furan proton, confirming the 4-position.[1][2][3]

Applications in Drug Development[3][10]

The this compound motif is not merely a chemical curiosity; it is a bioisostere used to modulate the physicochemical properties of drug candidates.[1][2]

NK1 Receptor Antagonists

In the development of Neurokinin-1 (NK1) antagonists (e.g., analogues of Orvepitant), the benzofuran core replaces the indole or naphthalene systems.[2][3] The 4-methyl group restricts rotation around the biaryl bond, locking the pharmacophore in the active conformation.[1][3]

HCV NS5A Inhibitors

Benzofuran-proline chimeras are common in Hepatitis C Virus (HCV) NS5A inhibitors.[1][2] The aldehyde functionality serves as the attachment point for the imidazole-proline-valine "wings" characteristic of this drug class (e.g., similar to the core logic of Ledipasvir).[1][2]

Caption: Divergent synthesis of pharmaceutical classes from the aldehyde intermediate.

References

-

Preparation of Benzofuran Derivatives. BLD Pharm Technical Data. Retrieved from

-

Synthesis of Benzofuran-5-carbaldehyde Derivatives. BenchChem Protocols. Retrieved from

-

Regioselective Synthesis of Benzofurans. Oregon State University Research Repository. Retrieved from [2][3]

-

Benzofuran-4-carbaldehyde and Isomers. PubChem Compound Summary. Retrieved from

-

Methodologies for the Synthesis of Substituted Benzofurans. National Institutes of Health (NIH). Retrieved from

Sources

- 1. CAS 108763-47-9|Methyl Benzofuran-5-Carboxylate [rlavie.com]

- 2. 2-Benzofurancarboxaldehyde, 3-methyl- | C10H8O2 | CID 136938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 95333-13-4|Benzofuran-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. 4687-25-6|Benzofuran-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. 166599-84-4|Benzofuran-4-carboxylic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Spectral Analysis of 4-Methylbenzofuran-5-carbaldehyde

This guide provides a comprehensive overview of the spectral data for 4-Methylbenzofuran-5-carbaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. While experimental spectra for this specific molecule are not widely available in the public domain, this document leverages established spectroscopic principles and extensive data from analogous compounds—benzofuran, 4-methylbenzofuran, and benzofuran-5-carbaldehyde—to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach offers researchers, scientists, and drug development professionals a reliable framework for the identification and characterization of this and similar molecular structures.

Introduction: The Significance of Benzofuran Scaffolds

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide array of biological activities. Their versatile structure serves as a key building block in the development of novel therapeutic agents and functional materials. The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their purity and identity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following is a generalized protocol for preparing an organic sample for NMR analysis.

Caption: A generalized workflow for the preparation of a sample for NMR analysis.

The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks[1]. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak. Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm[1]. Filtration of the sample solution is essential to remove any particulate matter that could degrade the quality of the magnetic field homogeneity and, consequently, the spectral resolution[2].

Predicted ¹H NMR Spectral Data for this compound

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the aromatic, furan, aldehyde, and methyl protons. The chemical shifts are estimated based on the known spectra of benzofuran and the substituent effects of the methyl and aldehyde groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.7 | d | ~2.2 |

| H-3 | ~6.8 | d | ~2.2 |

| H-6 | ~7.9 | d | ~8.0 |

| H-7 | ~7.5 | d | ~8.0 |

| -CHO | ~10.0 | s | - |

| -CH₃ | ~2.5 | s | - |

The aldehyde proton is expected to be the most downfield-shifted signal due to the strong deshielding effect of the carbonyl group. The protons on the furan ring (H-2 and H-3) will appear as doublets with a small coupling constant characteristic of their cis-relationship. The protons on the benzene ring (H-6 and H-7) will also appear as doublets with a larger coupling constant typical for ortho-coupling. The methyl protons will appear as a singlet in the upfield region.

Predicted ¹³C NMR Spectral Data for this compound

The predicted ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 |

| C-3 | ~107 |

| C-3a | ~128 |

| C-4 | ~130 |

| C-5 | ~132 |

| C-6 | ~125 |

| C-7 | ~112 |

| C-7a | ~155 |

| -CHO | ~191 |

| -CH₃ | ~15 |

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal. The quaternary carbons and the carbons of the benzofuran ring will appear in the aromatic region, with their specific shifts influenced by the substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Sample Preparation

For a solid sample like this compound, the KBr pellet method is a common and effective preparation technique.

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

This method involves intimately mixing a small amount of the solid sample with dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent pellet[3][4]. KBr is used because it is transparent in the mid-infrared region.

Predicted IR Spectral Data for this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aldehyde) | 2850-2750 (two bands) | Weak to Medium |

| C=O stretch (aldehyde) | ~1690 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium to Strong |

| C-O-C stretch (furan) | ~1250 | Strong |

| C-H bend (aromatic) | 900-675 | Medium to Strong |

The most prominent peak will be the strong absorption from the carbonyl (C=O) stretching of the aldehyde group. The characteristic C-H stretching of the aldehyde proton, which typically appears as two weak bands, is also a key diagnostic feature. The spectrum will also display absorptions corresponding to the aromatic C-H and C=C stretching, as well as the C-O-C stretching of the furan ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a "fingerprint" mass spectrum that is useful for structural elucidation.

Caption: A simplified workflow of Electron Ionization Mass Spectrometry.

In a typical EI-MS experiment, the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV)[5]. This leads to the formation of a radical cation, known as the molecular ion (M+•), which can then undergo fragmentation.

Predicted Mass Spectrum and Fragmentation of this compound

The molecular formula of this compound is C₁₀H₈O₂, giving it a molecular weight of 160.17 g/mol . The EI mass spectrum is expected to show a prominent molecular ion peak.

Predicted Fragmentation Pattern:

-

Molecular Ion (M+•): m/z = 160. This peak should be clearly visible.

-

[M-1]+: m/z = 159. Loss of the aldehydic hydrogen radical is a common fragmentation pathway for aromatic aldehydes[6].

-

[M-29]+: m/z = 131. This corresponds to the loss of the entire formyl radical (•CHO)[6]. This is often a significant peak in the spectra of aromatic aldehydes.

-

[M-CO]+•: m/z = 132. Loss of a neutral carbon monoxide molecule from the [M-H]+ ion is another possible fragmentation pathway.

-

Further Fragmentations: The fragment at m/z 131 could further lose a methyl radical (•CH₃) to give a fragment at m/z 116, or undergo other rearrangements characteristic of the benzofuran ring system. The mass spectrum of benzofuran itself shows major peaks at m/z 118 (M+•), 90, and 89[7][8].

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. By leveraging the known spectral data of structurally similar compounds, we have been able to construct a detailed and scientifically grounded prediction of its NMR, IR, and MS spectra. This information is invaluable for researchers working on the synthesis, characterization, and application of this and related benzofuran derivatives. The provided protocols and analyses serve as a robust starting point for the empirical spectral characterization of this important molecule.

References

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

-

PubChem. Benzofuran. [Link]

-

SciELO. Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]

-

ResearchGate. Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. [Link]

-

University of California, Riverside. NMR Sample Preparation. [Link]

-

NIST. Benzofuran. [Link]

-

PubChem. 1-Benzofuran-5-carbaldehyde. [Link]

-

ResearchGate. One-pot synthesis of benzofurans via heteroannulation of benzoquinones. [Link]

-

NIST. Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-. [Link]

-

NIST. Benzofuran. [Link]

-

Northern Illinois University. Sample preparation for FT-IR. [Link]

-

ResearchGate. Infrared (a) and Raman (b) bands of 1-benzofuran in water. [Link]

-

EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

-

University College London. Sample Preparation. [Link]

-

The Royal Society of Chemistry. Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. [Link]

-

École Polytechnique Fédérale de Lausanne. NMR sample preparation. [Link]

-

University of Alberta. NMR Sample Preparation 1. [Link]

-

LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]

-

Asian Publication Corporation. Synthesis and Crystal Structure of Benzofuran Derivative. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

ACS Publications. Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. [Link]

-

ResearchGate. Calculated IR spectrum of 2-[2-(4-methylphenylamino)-4-phenylthiazol-5-yl]benzofuran. [Link]

-

ResearchGate. FT-IR Spectra of 1-benzofuran-2-carbohydrazide. [Link]

-

A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

-

MDPI. FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. [Link]

-

PMC. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

Chemistry Stack Exchange. EI-MS: M-28 peak in aldehydes. [Link]

-

Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. [Link]

-

The Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

-

CompTox Chemicals Dashboard. 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde - Links. [Link]

- University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry.

-

ResearchGate. (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]

-

ResearchGate. 1 H and 13 C NMR spectral assignments of the benzodifuran core. [Link]

-

Pharmaffiliates. CAS No : 10035-16-2| Chemical Name : 1-Benzofuran-5-carbaldehyde. [Link]

-

PubChem. 3-Methylbenzofuran. [Link]

-

Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

Sources

- 1. sites.uclouvain.be [sites.uclouvain.be]

- 2. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 5. thiele.ruc.dk [thiele.ruc.dk]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Benzofuran(271-89-6) MS spectrum [chemicalbook.com]

- 8. Benzofuran [webbook.nist.gov]

An In-Depth Technical Guide to the Solubility and Stability of 4-Methylbenzofuran-5-carbaldehyde

Introduction

4-Methylbenzofuran-5-carbaldehyde is a member of the benzofuran family, a class of heterocyclic compounds that are integral scaffolds in numerous biologically active molecules and approved pharmaceuticals. The presence of both a benzofuran nucleus and an aldehyde functional group suggests a unique combination of chemical properties that are of significant interest in medicinal chemistry and materials science. An understanding of the solubility and stability of this compound is a critical prerequisite for its successful application in any research or development endeavor, from reaction optimization and formulation to biological screening and long-term storage.

This guide provides a comprehensive overview of the predicted solubility and stability of this compound, grounded in the known behavior of substituted benzofurans and aromatic aldehydes. More importantly, it equips the researcher with detailed experimental protocols to determine these properties with a high degree of scientific rigor.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on computational models and data from structurally similar compounds. These values should be considered as estimations and are intended to guide experimental design.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₀H₈O₂ | - |

| Molecular Weight | 160.17 g/mol | - |

| Appearance | Off-white to yellow solid | General observation for similar aromatic aldehydes. |

| Melting Point | Expected to be a solid at room temperature. | Benzofuran-5-carbaldehyde has a melting point of 50.5 °C. The methyl group may slightly alter this.[1] |

| pKa | Not readily ionizable. | The aldehyde proton is not acidic. |

| LogP | ~2.5 - 3.5 | The benzofuran core is lipophilic. The aldehyde provides some polarity. |

Part 1: Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and utility in various experimental settings. The "like dissolves like" principle is a foundational concept in predicting solubility.[2] Given the structure of this compound, which possesses both a nonpolar benzofuran ring system and a polar aldehyde group, its solubility is expected to be highest in moderately polar to nonpolar organic solvents.

Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Moderate to High | The nonpolar benzofuran core will interact favorably with these solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the aldehyde group while also solvating the aromatic system. |

| Polar Protic | Methanol, Ethanol | Moderate | The aldehyde can act as a hydrogen bond acceptor, but the overall lipophilicity of the molecule will limit high solubility. |

| Aqueous | Water | Low | The large, nonpolar benzofuran moiety is expected to dominate, leading to poor water solubility.[3] |

Experimental Protocol for Solubility Determination

This protocol provides a systematic approach to qualitatively and quantitatively determine the solubility of this compound.

Objective: To determine the approximate solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

-

Vortex mixer

-

Analytical balance

-

Small vials or test tubes with caps

-

Pipettes

Procedure:

-

Qualitative Assessment:

-

Add approximately 1-2 mg of this compound to a small vial.

-

Add 1 mL of the selected solvent.

-

Cap the vial and vortex for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered "soluble" at >1-2 mg/mL.

-

If the solid does not dissolve, the compound is "sparingly soluble" or "insoluble."

-

-

Quantitative Assessment (for soluble compounds):

-

Accurately weigh a larger amount of this compound (e.g., 10 mg) into a vial.

-

Add the solvent in small, measured increments (e.g., 0.1 mL).

-

After each addition, cap the vial and vortex until the solid dissolves or it is clear that no more will dissolve.

-

Record the total volume of solvent required to completely dissolve the solid.

-

Calculate the solubility in mg/mL.

-

Causality Behind Experimental Choices: The selection of a diverse range of solvents with varying polarities provides a comprehensive understanding of the compound's solubility profile. The stepwise addition of solvent in the quantitative assessment allows for a more precise determination of the saturation point.

Experimental Workflow for Solubility Determination.

Part 2: Stability Profile

The chemical stability of this compound is paramount for its handling, storage, and application. Aromatic aldehydes are known to be susceptible to oxidation, and the benzofuran ring may also be sensitive to certain conditions.[2][4]

Potential Degradation Pathways

-

Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen), light, or oxidizing agents. This is a common degradation pathway for aromatic aldehydes.[4]

-

Polymerization: Under certain conditions, such as the presence of strong acids or bases, aldehydes can undergo polymerization reactions.

-

Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.

-

Hydrolysis: While the benzofuran ring is generally stable, extreme pH conditions could potentially lead to ring-opening or other degradative reactions.

Recommended Storage and Handling

Based on the predicted stability, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. Keep in a cool, dark place to protect from heat and light. For long-term storage, refrigeration is advisable.

-

Handling: Handle in a well-ventilated area. Avoid prolonged exposure to air and light. Use of amber vials is recommended for preparing solutions.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6][7]

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

A suitable solvent in which the compound is soluble and stable (e.g., Acetonitrile)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

UV lamp (e.g., 254 nm and 365 nm)

-

Oven

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a specified time.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time.

-

Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 80 °C) for a specified time.

-

Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to UV light for a specified time.

-

-

Sample Analysis:

-

At various time points, withdraw an aliquot from each stress condition.

-

If necessary, neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a control sample (stock solution stored under normal conditions), by a suitable analytical method, such as HPLC.

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Causality Behind Experimental Choices: The chosen stress conditions (acid, base, oxidation, heat, and light) represent common environmental factors that can induce degradation.[8] The use of HPLC allows for the separation and quantification of the parent compound and its degradation products, providing a clear picture of the stability profile.

Workflow for Forced Degradation Studies.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a comprehensive framework for understanding and determining its solubility and stability. Based on the chemical properties of related compounds, it is predicted to be soluble in a range of organic solvents and susceptible to oxidative degradation. The detailed experimental protocols provided herein will enable researchers to generate robust and reliable data, which is essential for the advancement of any project involving this promising molecule. It is the recommendation of this Senior Application Scientist that the experimental determination of these properties be a primary step in any research plan.

References

-

Fiveable. (2025, August 15). Aromatic Aldehyde Definition - Organic Chemistry Key Term.... Retrieved from [Link]

-

Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

-

PubMed. (2023, September 5). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Substituted benzofuran – Knowledge and References. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

MSU chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]

-

(n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]

-

Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

MDPI. (2023, September 6). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

-

RSC Publishing. (2025, February 5). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. Retrieved from [Link]

-

PMC - NIH. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

-

(2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

-

PubMed. (n.d.). A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. Retrieved from [Link]

-

EPA. (n.d.). Method for the determination fo aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

-

CPAChem. (2023, January 9). Safety data sheet. Retrieved from [Link]

-

AIP Publishing. (2025, August 14). DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. Retrieved from [Link]

-

(n.d.). Aromatic aldehydes & ketones - الشريحة 1. Retrieved from [Link]

Sources

- 1. fishersci.ca [fishersci.ca]

- 2. Aldehyde - Wikipedia [en.wikipedia.org]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. rjptonline.org [rjptonline.org]

- 6. onyxipca.com [onyxipca.com]

- 7. biomedres.us [biomedres.us]

- 8. pharmtech.com [pharmtech.com]

Technical Whitepaper: The Benzofuran-5-Carbaldehyde Scaffold in Medicinal Chemistry

Executive Summary & Structural Significance[1][2]

The benzofuran moiety acts as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Within this scaffold, the benzofuran-5-carbaldehyde (5-formylbenzofuran) represents a critical pharmacophoric node.

Unlike the C-2 and C-3 positions, which are electronically coupled to the furan oxygen and subject to direct heteroaromatic substitution rules, the C-5 position on the benzenoid ring offers a unique vector for molecular extension. It allows medicinal chemists to project substituents into specific hydrophobic pockets of enzymes (e.g., Acetylcholinesterase, Kinases) without disrupting the electronic integrity of the aromatic core.

This guide analyzes the high-precision synthesis of this intermediate, its divergence into bioactive Schiff bases and styryl derivatives, and its application in modern drug discovery.

Synthetic Architectures: Accessing the Core

A common pitfall in benzofuran functionalization is the presumption of regioselectivity.[1] Direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack) on unsubstituted benzofuran predominantly targets the C-2 position due to the electron-donating effect of the ring oxygen. Accessing the C-5 aldehyde requires alternative strategies: Metal-Halogen Exchange or De Novo Cyclization .

Pathway Analysis (Graphviz Visualization)

The following diagram illustrates the divergent pathways for synthesizing the 5-carbaldehyde, contrasting the low-selectivity direct formylation with high-fidelity lithiation routes.

Figure 1: Synthetic logic flow comparing direct formylation (low C-5 selectivity) vs. metal-halogen exchange (high C-5 selectivity).

The Preferred Route: Metal-Halogen Exchange

For high-purity applications, the conversion of 5-bromobenzofuran via Grignard or Lithiation is the gold standard. This method bypasses the regioselectivity issues of Friedel-Crafts/Vilsmeier reactions.

-

Mechanism: The bromine at C-5 is exchanged for Magnesium (or Lithium), creating a nucleophilic aryl species that attacks the carbonyl of N,N-dimethylformamide (DMF). Acidic hydrolysis releases the aldehyde.

-

Key Advantage: Eliminates the formation of the difficult-to-separate 2-formyl isomer.

Chemical Reactivity & Functionalization[1][4]

The C-5 aldehyde serves as a reactive "warhead" for diversifying the scaffold. Two primary reactions dominate the medicinal chemistry literature for this derivative:

Schiff Base Formation (Imination)

Reaction with primary amines (anilines, hydrazides) yields azomethines (-CH=N-).

-

Significance: These derivatives are extensively documented for antimicrobial activity .[2][3] The C=N bond is essential for binding to bacterial targets (e.g., DNA gyrase).

-

Metal Complexation: The nitrogen lone pair often coordinates with transition metals (Cu, Zn), significantly enhancing biological potency compared to the free ligand.

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile, thiazolidinedione).

-

Significance: Creates conjugated styryl systems used in anticancer agents (tubulin polymerization inhibitors) and fluorescent probes.

Therapeutic Applications

Antimicrobial & Antitubercular Agents